

mass spectrometry analysis of 6-Bromo-2-methylquinolin-4-ol

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Compound of Interest

Compound Name: 6-Bromo-2-methylquinolin-4-ol

Cat. No.: B027710

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An in-depth analysis of **6-Bromo-2-methylquinolin-4-ol**, a heterocyclic compound of interest in medicinal chemistry and drug development, is detailed in these application notes. Mass spectrometry is a critical technique for the structural elucidation and quantification of such molecules. This document provides comprehensive protocols for the analysis of **6-Bromo-2-methylquinolin-4-ol** using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), intended for researchers, scientists, and drug development professionals.

Compound Information

6-Bromo-2-methylquinolin-4-ol is a quinoline derivative. The quinoline scaffold is a structural component in many biologically active compounds. Accurate mass determination and fragmentation analysis are essential for its unambiguous identification and characterization in various matrices.

Table 1: Physicochemical Properties of **6-Bromo-2-methylquinolin-4-ol**

| Property | Value | Reference |
|--------------------------|-----------------|---------------------|
| Molecular Formula | $C_{10}H_8BrNO$ | [1] |
| Average Molecular Weight | 238.08 g/mol | [1] |
| Monoisotopic Mass | 236.97893 Da | [1] |
| CAS Number | 103030-28-0 | [2] |

| [Synonyms](#) | 6-bromo-2-methyl-4-quinolinol [\[1\]](#) |

Mass Spectrometry Analysis

Mass spectrometry of **6-Bromo-2-methylquinolin-4-ol** is characterized by a distinct isotopic pattern due to the presence of bromine, which has two stable isotopes, ^{79}Br and ^{81}Br , in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[\[3\]](#)[\[4\]](#) This results in a pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments.[\[4\]](#)

Table 2: Expected Molecular Ion Peaks for **6-Bromo-2-methylquinolin-4-ol**

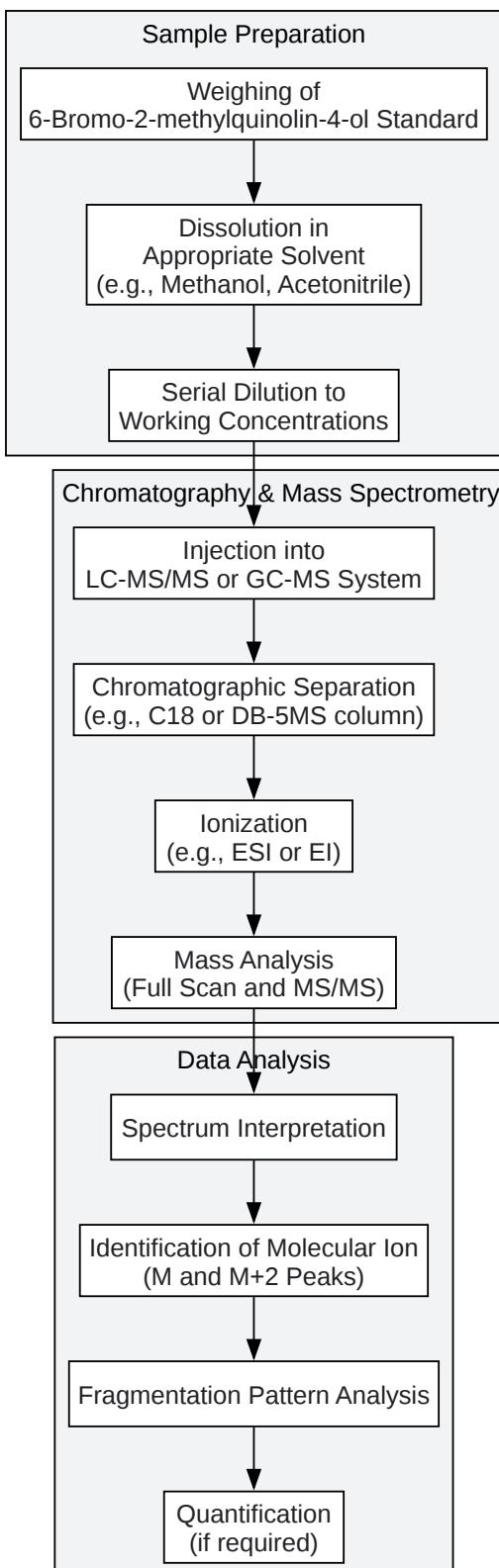
| Ionization Mode | Ion | Expected m/z | Notes |
|-----------------|-----------|--------------|---------------------------------------|
| EI / ESI | $[M]^+$ | 236.98 | Corresponding to $C_{10}H_8^{79}BrNO$ |
| EI / ESI | $[M+2]^+$ | 238.98 | Corresponding to $C_{10}H_8^{81}BrNO$ |
| ESI / CI | $[M+H]^+$ | 237.99 | Protonated molecule with ^{79}Br |

| [ESI / CI](#) | $[M+H+2]^+$ | 239.99 | Protonated molecule with ^{81}Br |

Experimental Workflow

The general workflow for the mass spectrometric analysis of **6-Bromo-2-methylquinolin-4-ol** involves sample preparation followed by chromatographic separation and mass spectrometric

detection and analysis.

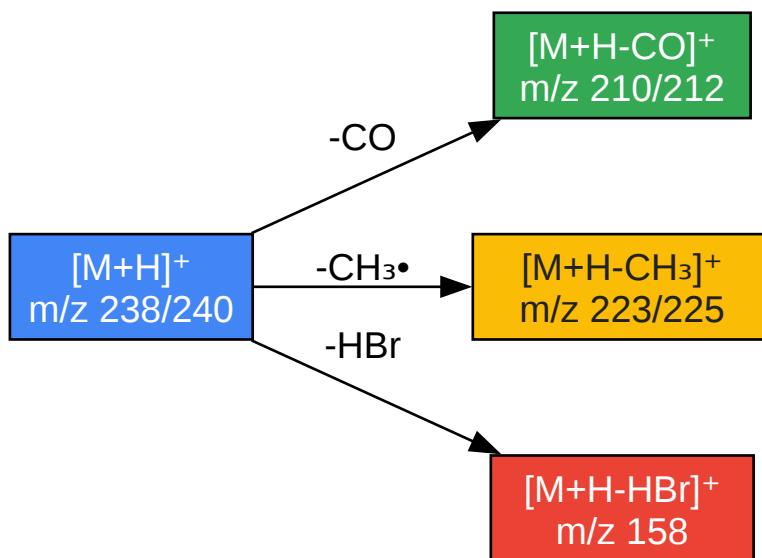


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Caption: General experimental workflow for MS analysis.

Proposed Fragmentation Pathway

The fragmentation of quinoline derivatives in the mass spectrometer provides valuable structural information.^{[5][6]} For **6-Bromo-2-methylquinolin-4-ol**, fragmentation in positive ion mode (ESI+) is proposed to initiate from the protonated molecule ($[M+H]^+$). Key fragmentation pathways likely include the neutral loss of carbon monoxide (CO) from the quinolinone tautomer and the loss of the methyl radical.



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Caption: Proposed ESI+ fragmentation of **6-Bromo-2-methylquinolin-4-ol**.

Detailed Experimental Protocols

The following protocols are generalized and may require optimization based on the specific instrumentation and analytical goals.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the analysis of quinoline compounds.
^[7]

- Sample Preparation:

- Accurately weigh 1 mg of **6-Bromo-2-methylquinolin-4-ol** and dissolve it in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.
- Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards for calibration.
- Filter all samples and standards through a 0.22 μ m or 0.45 μ m filter before analysis.[\[7\]](#)
- LC Parameters:
 - Instrument: High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer.
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).[\[7\]](#)
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.8 mL/min.
 - Injection Volume: 5-10 μ L.[\[7\]](#)
 - Gradient:
 - Start with 10% B, hold for 1 min.
 - Ramp to 95% B over 8 min.
 - Hold at 95% B for 2 min.
 - Return to 10% B in 0.5 min and re-equilibrate for 3 min.
- MS/MS Parameters:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Scan Mode: Full scan (e.g., m/z 100-400) to identify the precursor ion ($[M+H]^+$ at m/z 238/240) and product ion scan for fragmentation analysis.

- Precursor Ion: m/z 238.0 and 240.0.
- Collision Energy: Optimize by infusing a standard solution (e.g., 10-40 eV).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of **6-Bromo-2-methylquinolin-4-ol** may be challenging due to the polarity and low volatility imparted by the hydroxyl group. Derivatization may be required to improve chromatographic performance.[\[8\]](#)

- Sample Preparation (with Derivatization):

- Silylation: Place a dried sample (approx. 0.1-1 mg) in a 2 mL reaction vial.[\[8\]](#)
- Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile).[\[8\]](#)
- Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- Cap the vial tightly and heat at 60-70°C for 30 minutes.[\[8\]](#)
- Cool to room temperature before injection.

- GC Parameters:

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer.[\[7\]](#)
- Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[\[7\]](#)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injection Mode: Splitless.

- Inlet Temperature: 280 °C.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 min.
 - Ramp to 280 °C at 15 °C/min.
 - Hold at 280 °C for 5 min.[7]
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-500.
 - Data Acquisition: Full scan mode.

Data Analysis and Interpretation

- Compound Identification: Confirm the identity of the compound by matching the retention time with a known standard and verifying the mass spectrum. The presence of the characteristic $[M]^+$ and $[M+2]^+$ (or $[M+H]^+$ and $[M+H+2]^+$) ion cluster with approximately equal intensities is a key identifier for this bromine-containing compound.[9]
- Structural Confirmation: Analyze the fragmentation pattern obtained from MS/MS (for LC-MS) or EI (for GC-MS). Compare the observed fragment ions with the proposed fragmentation pathway to confirm the structure.
- Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area of a specific ion (e.g., the most abundant precursor or fragment ion) against the concentration of the prepared standards.[7]

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